6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde
Overview
Description
The compound “6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde” is a heterocyclic organic compound . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom .
Scientific Research Applications
Synthesis and Biological Activity
Antiviral and Antimicrobial Applications : Compounds structurally similar to the specified molecule have been synthesized and tested for their antiviral and antimicrobial activities. For instance, imidazo[1,2-a]pyridines have shown activity against viruses such as cytomegalovirus and respiratory syncytial virus. These findings suggest potential applications in developing antiviral drugs or studying virus-host interactions (Lhassani et al., 1999).
Antioxidant and Antihyperglycemic Properties : Certain derivatives, through synthesis involving similar chemical frameworks, have exhibited promising antioxidant and antihyperglycemic activities in vitro and in vivo. This indicates their potential for therapeutic applications in managing oxidative stress-related diseases and diabetes (Kenchappa et al., 2017).
Chemical Synthesis and Characterization
Novel Synthetic Routes : Research into structurally related molecules has led to the development of novel synthetic routes and methodologies, enhancing the synthesis of complex heterocyclic compounds. These advancements could be applied to the synthesis of the specified molecule, facilitating studies on its properties and applications (Kirilyuk et al., 2003).
Spectroscopic Characterization and Utility : Studies have also focused on the spectroscopic characterization of similar compounds, revealing their utility in forming new heterocycles with potential bioactive properties. Such investigations underscore the importance of detailed structural analysis in understanding the function and potential applications of these molecules (Hegazi et al., 2010).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Thiophene derivatives, closely related to the core structure of the specified compound, have been examined for their corrosion inhibition properties on metals like aluminum alloy in acidic environments. Such studies offer insights into the potential applications of similar molecules in material science, particularly in protecting metals from corrosion (Arrousse et al., 2022).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety have been found to exhibit a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological effects .
Biochemical Pathways
It’s worth noting that imidazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
It’s worth noting that imidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
6-thiophen-3-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-4-9-10-5-15-11(3-13(10)7-12-9)8-1-2-16-6-8/h1-2,4,6-7,11H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHBJRBYNJOPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=CN21)C=O)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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